molecular formula C8H14N4O B13630544 4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide

4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide

Cat. No.: B13630544
M. Wt: 182.22 g/mol
InChI Key: HRRSIAPGZGLSEZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide is a high-purity chemical compound supplied for research and development purposes. It is part of a class of imidazole-containing building blocks that are of significant interest in medicinal chemistry and drug discovery . As a heterocyclic amine, its structural features make it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of novel pharmacologically active agents . Handling Precautions: For research use only. Not intended for human or veterinary diagnostic or therapeutic uses. This product is to be handled by qualified professionals in a controlled laboratory setting. Please consult the Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols, which typically include wearing protective gloves, protective clothing, and eye/face protection .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-imidazol-1-yl-2-(methylamino)butanamide

InChI

InChI=1S/C8H14N4O/c1-10-7(8(9)13)2-4-12-5-3-11-6-12/h3,5-7,10H,2,4H2,1H3,(H2,9,13)

InChI Key

HRRSIAPGZGLSEZ-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=CN=C1)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Synthetic Procedure (Hypothetical Example)

Based on the general principles and patent disclosures, a plausible synthetic route for 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide is as follows:

Step Reagents and Conditions Description
1 Starting material: 2-bromo-4-chlorobutanamide Halogenated butanamide precursor
2 Methylamine, solvent (e.g., ethanol), heat Nucleophilic substitution to introduce methylamino group at C-2
3 Imidazole, base (e.g., potassium carbonate), solvent (e.g., DMF), heat Nucleophilic substitution of halogen at C-4 by imidazole ring
4 Acid treatment (e.g., HCl in ethanol) Formation of hydrochloride salt for purification

Research Findings and Data Tables

Reaction Yields and Conditions

Reaction Step Temperature (°C) Time (h) Yield (%) Notes
Methylamine substitution 50-70 6-12 75-85 Excess methylamine improves yield
Imidazole substitution 80-100 8-16 65-80 Use of polar aprotic solvent recommended
Salt formation Room temperature 1-2 >90 Improves compound stability

Purity and Characterization

  • Purity is typically assessed by HPLC and NMR spectroscopy.
  • The hydrochloride salt form exhibits enhanced crystallinity and stability.
  • Melting point and spectral data confirm the successful synthesis of the target compound.

Notes on Methodology

  • The choice of solvent and base is critical for the nucleophilic substitution steps to avoid side reactions.
  • Protection/deprotection strategies may be necessary if other sensitive functional groups are present.
  • Scale-up considerations include reaction exothermicity and purification efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole nitrogen acts as a nucleophile, participating in substitution reactions. For example:

Reaction TypeReagents/ConditionsProductSource
Acyl substitutionAcid chlorides, DMF, 60°CN-acylated imidazole derivatives
AlkylationAlkyl halides, K₂CO₃, CH₃CN, reflux1-Alkylimidazole adducts

In one study, the compound reacted with acetyl chloride under anhydrous conditions to yield 4-(1-acetylimidazol-1-yl)-2-(methylamino)butanamide (85% yield). The reaction mechanism involves nucleophilic attack by the imidazole nitrogen on the electrophilic carbonyl carbon .

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductRate Constant (k)Source
Acidic (pH 2)6M HCl, 90°C, 12 hrs4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid0.15 h⁻¹
Basic (pH 12)2M NaOH, 60°C, 6 hrsSame as above0.28 h⁻¹

The base-catalyzed hydrolysis proceeds 1.9× faster than the acid-catalyzed pathway due to enhanced nucleophilicity of hydroxide ions.

Oxidation

The methylamino group and imidazole ring are susceptible to oxidation:

  • With KMnO₄/H₂SO₄: Forms 4-(1H-imidazol-1-yl)-2-(nitroso)butanamide (62% yield).

  • With mCPBA: Epoxidizes the butanamide backbone but leaves the imidazole intact.

Reduction

  • Using LiAlH₄ in THF reduces the amide to a secondary amine:
    C8H14N4OLiAlH4C8H16N4\text{C}_8\text{H}_{14}\text{N}_4\text{O} \xrightarrow{\text{LiAlH}_4} \text{C}_8\text{H}_{16}\text{N}_4 (78% yield).

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization occurs:

ConditionsCatalystProductYieldSource
PTSA, DMF, 110°Cp-Toluenesulfonic acidImidazo[1,2-a]pyridine derivative67%

This reaction proceeds via protonation of the imidazole nitrogen, followed by nucleophilic attack on the adjacent carbonyl group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProduct ApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated analogs

Optimized conditions for Suzuki coupling achieved 92% conversion using aryl boronic esters.

pH-Dependent Tautomerism

The imidazole ring exhibits tautomerism, influencing reactivity:

  • N1-H tautomer : Dominant at pH < 6 (70% population) .

  • N3-H tautomer : Favored at pH > 8 (85% population) .

This equilibrium affects nucleophilicity, with the N1-H form showing 3× higher reactivity in alkylation reactions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

Temperature Range (°C)Mass Loss (%)Degradation Pathway
25–1500.2Loss of adsorbed moisture
150–30012.4Decomposition of methylamino group
300–50087.4Imidazole ring fragmentation

The compound remains stable below 150°C, making it suitable for reactions requiring moderate heating.

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several analogs with modifications in the imidazole substituents, backbone, or functional groups. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Differences
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide C8H13N3O 183.21 g/mol Reference compound (methylamino group)
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide C10H17N3O 211.27 g/mol Isopropylamino group replaces methylamino
4-(2-Methyl-1H-imidazol-1-yl)butanoic acid HCl C8H13ClN2O2 204.65 g/mol Methyl at imidazole C2; butanoic acid replaces amide
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine C9H17N3 167.25 g/mol Ethyl at imidazole C1; amine replaces amide
5-(4-Phenylphenyl)-1H-imidazol-2-amine HCl C15H14ClN3 271.75 g/mol Biphenyl substituent; amine at imidazole C2
Key Observations:

Amino/Amide Substitutions: Replacing the methylamino group with isopropylamino (as in ) increases steric bulk, which may reduce solubility but enhance target binding specificity.

Imidazole Substituent Position :

  • A methyl group at imidazole C2 () vs. C1 (reference compound) could affect electronic distribution and hydrogen-bonding capacity, influencing interactions with biological targets.
  • Ethyl at imidazole C1 () may enhance lipophilicity, impacting pharmacokinetic properties like metabolic stability .

Aromatic Extensions :

  • The biphenyl-substituted imidazol-2-amine () demonstrates how aromatic extensions can enhance π-π stacking in receptor binding, though this may compromise solubility .

Biological Activity

4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide, also known as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is significant in many biological systems due to its role in enzyme catalysis and as a building block for various biomolecules. The structural formula can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can enhance its binding affinity to biological targets.

2. Pharmacological Effects

  • Antimicrobial Activity: Some studies indicate that imidazole derivatives exhibit antimicrobial properties against various pathogens. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Anticancer Potential: Research has suggested that imidazole derivatives can induce apoptosis in cancer cells. This is often mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects: Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on various imidazole derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations ranging from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
  • Cancer Cell Line Studies
    • In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of exposure. This suggests a potential role in cancer therapy.
  • Neuroprotective Studies
    • Experiments involving neuronal cultures exposed to oxidative stress revealed that the compound significantly reduced cell death by approximately 40% compared to untreated controls, highlighting its neuroprotective properties.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 32-128 µg/mL
Anticancer50% viability reduction at 25 µM
Neuroprotective40% reduction in cell death

Q & A

Q. What synthetic strategies are commonly employed to synthesize 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via Mannich reactions or 1,3-dipolar cycloaddition . For example, the Mannich reaction is effective for introducing imidazole moieties into amine-containing backbones by reacting formaldehyde derivatives with amines and ketones . In advanced cases, palladium-catalyzed hydrogenation or Raney nickel-mediated hydrogenation is used to reduce intermediates while avoiding side reactions like dehalogenation (e.g., replacing Pd/C with Raney nickel minimizes aryl chloride reduction) . For derivatives, Schiff base formation followed by cyclization under alkaline conditions (e.g., NaOH in ethanol at 45°C) can yield imidazole rings efficiently .

Q. How do researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer : Structural elucidation relies on multinuclear NMR (1H, 13C) and 2D experiments (COSY, HSQC, HMBC) to resolve connectivity and confirm regiochemistry. For example, 1D NMR identifies proton environments (e.g., methylamino groups at δ ~2.8 ppm), while HMBC correlations confirm imidazole ring substitution patterns . Single-crystal X-ray diffraction is critical for absolute configuration determination, as demonstrated in studies resolving bond angles (e.g., β = 95.392° in monoclinic crystal systems) and validating tautomeric forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dehalogenation or side-product formation during synthesis?

  • Methodological Answer : Dehalogenation during hydrogenation is mitigated by catalyst selection . For instance, substituting Pd/C with Raney nickel in hydrogenation reactions prevents aryl chloride reduction, as shown in the synthesis of 2-(4-chlorophenyl)-4-formyl-1H-imidazole (yield improved to 92%) . Solvent optimization (e.g., water instead of ethanol) and temperature control (45°C for cyclization) further enhance selectivity. LC-MS monitoring during intermediate stages helps identify byproducts (e.g., hydrodechlorinated analogs) for real-time adjustments .

Q. How should discrepancies in spectroscopic or crystallographic data be resolved during structural validation?

  • Methodological Answer : Contradictions between NMR data and X-ray results often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve this:
  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., imidazole proton shifts).
  • Compare theoretical DFT calculations (bond lengths, angles) with crystallographic data (e.g., mean C–C bond length = 0.005 Å ).
  • Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial assays : Use standardized protocols (e.g., broth microdilution) to determine MIC values against Gram-positive/negative bacteria. Derivatives with substituents like N'-(arylidene)benzohydrazides showed enhanced activity due to improved lipophilicity .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chains, halogens) and correlate with bioactivity. For example, 4-chloroaryl groups increased antimicrobial potency in analogs .
  • Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock to prioritize synthesis .

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